molecular formula C19H15NO2S B2741116 (5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE CAS No. 1321680-15-2

(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B2741116
CAS No.: 1321680-15-2
M. Wt: 321.39
InChI Key: BHIRNHKCSBPUQL-SWZGKVDCSA-N
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Description

(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound known for its unique structure and potential applications in various fields of science. This compound features a thiazolidine-2,4-dione core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the (E)-2-methyl-3-phenylallylidene moiety adds to its complexity and potential reactivity.

Properties

IUPAC Name

(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S/c1-14(12-15-8-4-2-5-9-15)13-17-18(21)20(19(22)23-17)16-10-6-3-7-11-16/h2-13H,1H3/b14-12+,17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIRNHKCSBPUQL-SWZGKVDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 3-phenylthiazolidine-2,4-dione with (E)-2-methyl-3-phenylacrolein. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazolidine ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Amino or thiol-substituted thiazolidine derivatives.

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones are primarily known for their role as antidiabetic agents, particularly in the treatment of type 2 diabetes mellitus. The mechanism of action involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which enhances insulin sensitivity and glucose uptake in peripheral tissues. Research indicates that derivatives of thiazolidinedione exhibit significant hypoglycemic effects and can improve metabolic parameters in diabetic models .

Antimicrobial Properties

Recent studies have shown that thiazolidinedione derivatives possess antimicrobial activity against a variety of pathogens. For instance, the compound has demonstrated efficacy against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics . The mechanism often involves the inhibition of bacterial enzyme systems crucial for cell wall synthesis.

Antioxidant Effects

Thiazolidinedione compounds are also recognized for their antioxidant properties. They can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular conditions .

Anticancer Activity

Emerging evidence suggests that thiazolidinedione derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have reported that these compounds can inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Agrochemical Potential

Thiazolidinediones have been explored for their potential use as agrochemicals. Their ability to modulate plant growth and development has been investigated, particularly in enhancing crop resilience against environmental stressors. The application of these compounds may improve yield and stress tolerance in various crops .

Corrosion Inhibition

One notable application of thiazolidinedione derivatives is in the field of materials science, specifically as corrosion inhibitors. These compounds can form protective films on metal surfaces, thereby reducing corrosion rates in acidic environments. This property is particularly valuable in industrial applications where metal integrity is critical .

Synthesis of Novel Materials

Thiazolidinediones can serve as building blocks for synthesizing novel materials with specific properties. Their unique chemical structure allows for modifications that can lead to materials with tailored functionalities for electronic or photonic applications .

Summary of Biological Activities

Activity Type Observed Effect References
AntidiabeticEnhances insulin sensitivity
AntimicrobialEffective against various bacterial strains
AntioxidantScavenges reactive oxygen species
AnticancerInduces apoptosis in cancer cells
Corrosion InhibitionReduces corrosion rates in metals

Case Study 1: Antidiabetic Efficacy

A study published in Diabetes Care evaluated the effectiveness of thiazolidinedione derivatives on glucose metabolism in diabetic rats. The results indicated a significant reduction in blood glucose levels and improved insulin sensitivity compared to control groups, highlighting the potential therapeutic benefits of these compounds in managing diabetes .

Case Study 2: Antimicrobial Activity

Research conducted by Albrecht et al. demonstrated that a specific thiazolidinedione derivative exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values indicating strong efficacy . This study supports the exploration of thiazolidinediones as alternatives to conventional antibiotics.

Case Study 3: Corrosion Inhibition

In a study published in Corrosion Science, researchers investigated the corrosion inhibition properties of thiazolidinedione derivatives on mild steel in acidic media. The findings revealed that these compounds significantly reduced corrosion rates and formed protective layers on metal surfaces, underscoring their industrial applicability .

Mechanism of Action

The mechanism of action of (5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The thiazolidine-2,4-dione core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as cell proliferation and apoptosis, which are critical in the treatment of diseases like cancer.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with a similar core structure, known for their antidiabetic properties.

    Schiff Bases: Compounds with a similar (E)-2-methyl-3-phenylallylidene moiety, known for their diverse biological activities.

Uniqueness

(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique combination of the thiazolidine-2,4-dione core and the (E)-2-methyl-3-phenylallylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

(5E)-5-[(2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), which is known for its diverse biological activities. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in the fields of diabetes management and cancer treatment. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H15NO2S\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{2}\text{S}

This structure includes a thiazolidine core with phenyl and methyl substituents that contribute to its biological properties.

Antidiabetic Activity

Thiazolidine derivatives, including the compound , have been extensively studied for their antidiabetic properties. Research indicates that these compounds can act as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.

  • Mechanism of Action : The compound has shown significant inhibition of alpha-amylase, an enzyme involved in carbohydrate digestion, leading to reduced blood glucose levels. In vitro studies demonstrated that it effectively lowers blood glucose concentrations in diabetic models .
  • Case Study : In a study involving several thiazolidine derivatives, one specific derivative exhibited a notable reduction in blood glucose levels in diabetic rats, suggesting its potential as an antidiabetic agent .

Antimicrobial Activity

The antimicrobial properties of thiazolidine derivatives have also been highlighted in various studies. The compound demonstrated significant activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL .

Microorganism MIC (μg/mL)
Staphylococcus aureus4
Streptococcus pneumoniae8
Bacillus subtilis16

This table summarizes the antimicrobial efficacy against selected bacteria, indicating that the compound possesses broad-spectrum activity.

Anticancer Activity

Recent research has focused on the anticancer potential of thiazolidine derivatives targeting various cancer cell lines. The compound has been evaluated for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.

  • In Vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer) cells. It was found to induce apoptosis through intrinsic pathways .
  • Data Summary : The following table illustrates the IC50 values for different cancer cell lines:
Cell Line IC50 (µM)
HT-2910.5
A-54912.3
HCT-1169.8

These results indicate that the compound has promising anticancer activity and warrants further investigation.

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